3-(4-Propylpiperazin-1-yl)propan-1-amine
Overview
Description
“3-(4-Propylpiperazin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C10H23N3 . It is also known by the IUPAC name 3-(4-propyl-1-piperazinyl)propylamine . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “3-(4-Propylpiperazin-1-yl)propan-1-amine” is 1S/C10H23N3/c1-2-5-12-7-9-13(10-8-12)6-3-4-11/h2-11H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “3-(4-Propylpiperazin-1-yl)propan-1-amine” is 185.31 . The compound is typically stored at temperatures between 2-8°C . .Scientific Research Applications
Antifungal Research
Application Summary
This compound has been investigated for its potential antifungal properties, particularly against Candida species.
Methods and Experimental Procedures
The compound is tested against various fungal strains using standard antifungal susceptibility tests like broth microdilution or disk diffusion methods.
Results and Outcomes
While some studies indicate that the compound does not exhibit antifungal activity against certain clinical isolates of C. galibrata and C. albicans, others have shown fungicidal activity against C. galibrata ATCC 15126 strain .
Safety And Hazards
properties
IUPAC Name |
3-(4-propylpiperazin-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-2-5-12-7-9-13(10-8-12)6-3-4-11/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXCABHIQUIJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428328 | |
Record name | 3-(4-propylpiperazin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Propylpiperazin-1-yl)propan-1-amine | |
CAS RN |
4553-24-6 | |
Record name | 3-(4-propylpiperazin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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